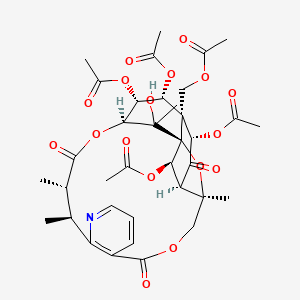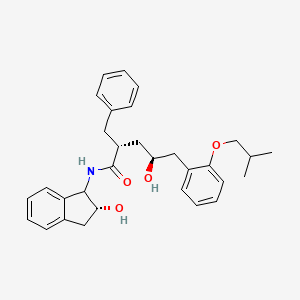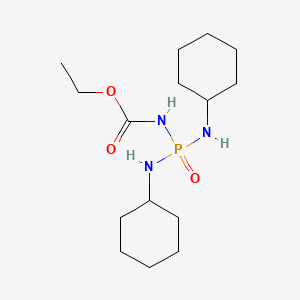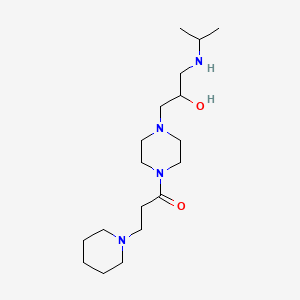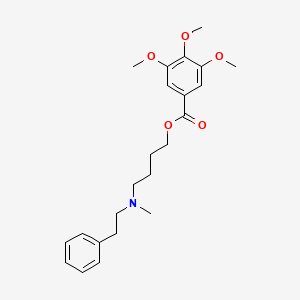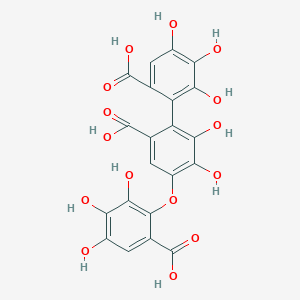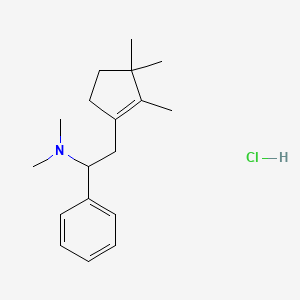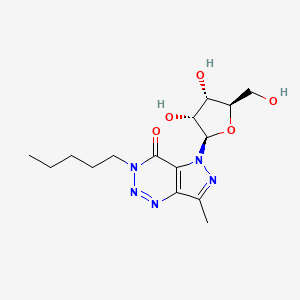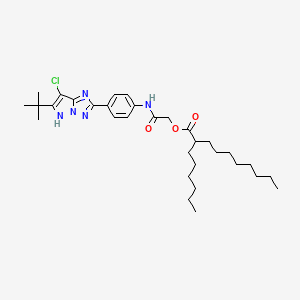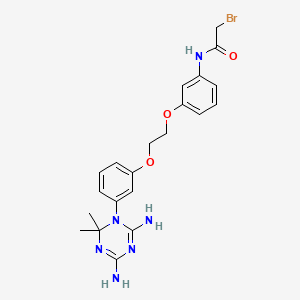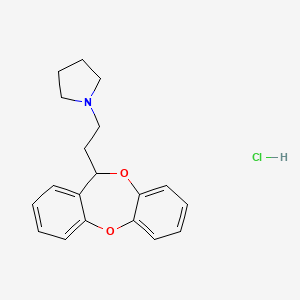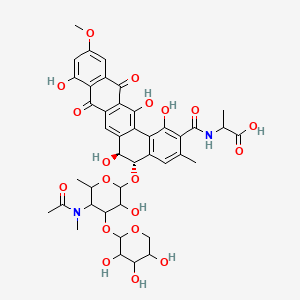
Pradimicin acyl der.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin acyl derivatives are a class of compounds derived from pradimicin, a broad-spectrum antifungal antibiotic. Pradimicin was first isolated from the bacterium Actinomadura hibisca and is known for its unique mechanism of action, which involves binding to terminal D-mannosides on fungal cell walls, leading to the disruption of the cell membrane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pradimicin acyl derivatives are synthesized through a series of chemical modifications of the parent pradimicin molecule. The process typically involves the trimethylsilylation of pradimicin, followed by condensation with appropriate alkylating and acylating agents. For example, the 4’-N-alkyl and 4’-N-acyl derivatives of pradimicin are synthesized by reacting trimethylsilylated pradimicin with various alkyl halides and acylating agents in the presence of excess amounts of N,O-bis(trimethylsilyl)acetamide (BSA) in dichloromethane .
Industrial Production Methods
Industrial production of pradimicin acyl derivatives involves large-scale fermentation of Actinomadura hibisca to produce the parent pradimicin compound, followed by chemical modification processes similar to those used in laboratory synthesis. The fermentation process is optimized to maximize the yield of pradimicin, which is then purified and subjected to chemical modifications to produce the desired acyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Pradimicin acyl derivatives undergo various chemical reactions, including:
Oxidation: Pradimicin can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the quinone moiety of pradimicin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are used in the presence of bases like BSA in dichloromethane.
Major Products
The major products formed from these reactions include various alkylated and acylated derivatives of pradimicin, which exhibit improved solubility and antifungal activity compared to the parent compound .
Applications De Recherche Scientifique
Pradimicin acyl derivatives have a wide range of scientific research applications, including:
Chemistry: Used as model compounds to study the structure-activity relationships of antibiotics.
Industry: Used in the development of new antifungal agents for agricultural and clinical applications.
Mécanisme D'action
Pradimicin acyl derivatives exert their effects by binding to terminal D-mannosides on the cell walls of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. Additionally, pradimicin acyl derivatives have shown promise as viral entry inhibitors by binding to N-glycans on the envelopes of viruses, preventing them from entering host cells .
Comparaison Avec Des Composés Similaires
Pradimicin acyl derivatives are similar to other pradimicin compounds and benanomicins, which also exhibit broad-spectrum antifungal activity. pradimicin acyl derivatives are unique in their improved solubility and enhanced antifungal activity. Similar compounds include:
Pradimicin A, B, C: Natural pradimicins with antifungal properties.
Benanomicins A, B: Structurally related compounds with similar antifungal activity
Pradimicin acyl derivatives stand out due to their chemical modifications, which enhance their solubility and therapeutic potential .
Propriétés
Numéro CAS |
145240-35-3 |
|---|---|
Formule moléculaire |
C42H46N2O19 |
Poids moléculaire |
882.8 g/mol |
Nom IUPAC |
2-[[(5S,6S)-5-[5-[acetyl(methyl)amino]-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C42H46N2O19/c1-12-7-20-26(33(52)23(12)39(56)43-13(2)40(57)58)25-18(10-19-27(34(25)53)30(49)17-8-16(59-6)9-21(46)24(17)29(19)48)31(50)37(20)62-42-36(55)38(28(14(3)61-42)44(5)15(4)45)63-41-35(54)32(51)22(47)11-60-41/h7-10,13-14,22,28,31-32,35-38,41-42,46-47,50-55H,11H2,1-6H3,(H,43,56)(H,57,58)/t13?,14?,22?,28?,31-,32?,35?,36?,37-,38?,41?,42?/m0/s1 |
Clé InChI |
GNFUDEPFJQDQQG-PGSIOSFHSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


